4-sulfamoylbenzenesulfonyl Chloride

Catalog No.
S682672
CAS No.
46249-41-6
M.F
C6H6ClNO4S2
M. Wt
255.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-sulfamoylbenzenesulfonyl Chloride

CAS Number

46249-41-6

Product Name

4-sulfamoylbenzenesulfonyl Chloride

IUPAC Name

4-sulfamoylbenzenesulfonyl chloride

Molecular Formula

C6H6ClNO4S2

Molecular Weight

255.7 g/mol

InChI

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12)

InChI Key

LLFQHNCOIPUFIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl

Synthesis and Characterization:

4-Sulfamoylbenzenesulfonyl chloride (also known as 4-(aminosulfonyl)benzenesulfonyl chloride) is a versatile organic compound used in various scientific research applications. Its synthesis involves the reaction of 4-aminobenzenesulfonyl chloride with sulfur trioxide []. The resulting product is characterized by various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity [, ].

Applications in Organic Chemistry:

  • Synthesis of Sulfonamides

    4-Sulfamoylbenzenesulfonyl chloride acts as a sulfonylating agent, enabling the introduction of a sulfonamide group (-SO2NH2) onto various organic molecules. This functionality is crucial in medicinal chemistry and materials science [, ].

  • Preparation of Polymers

    The sulfonyl chloride group in 4-sulfamoylbenzenesulfonyl chloride reacts with various nucleophiles, facilitating the synthesis of diverse polymers. These polymers can possess unique properties, such as improved thermal stability and electrical conductivity, making them valuable for various applications [, ].

Biomedical Research:

  • Drug Discovery

    The sulfonamide moiety present in 4-sulfamoylbenzenesulfonyl chloride serves as a valuable scaffold in drug discovery. By attaching different functional groups to the scaffold, researchers can create novel molecules with potential therapeutic activities.

  • Enzyme Inhibition Studies

    -Sulfamoylbenzenesulfonyl chloride can be used to synthesize enzyme inhibitors. Studying the interaction of these inhibitors with enzymes provides valuable insights into their mechanisms of action and potential therapeutic applications.

4-sulfamoylbenzenesulfonyl chloride, also known as 4-(aminosulfonyl)benzenesulfonyl chloride, is a chemical compound with the molecular formula C₆H₆ClNO₄S₂ and a molecular weight of approximately 255.7 g/mol. This compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, which contribute to its reactivity and utility in various chemical applications. It is a white to off-white solid that is soluble in polar organic solvents and exhibits corrosive properties, necessitating careful handling in laboratory settings .

As a research area on SBSC is limited, there is no current information on its mechanism of action in biological systems.

  • Corrosive: Can cause severe skin and eye damage [].
  • Lachrymators: Cause tearing and irritation to the eyes [].

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Acylation Reactions: It can act as an acylating agent, reacting with nucleophiles such as amines to produce sulfonamide derivatives.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form 4-sulfamoylbenzenesulfonic acid and hydrochloric acid, which may be relevant in aqueous environments .

The biological activity of 4-sulfamoylbenzenesulfonyl chloride is primarily linked to its role as a sulfonamide precursor. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial dihydropteroate synthase makes it a candidate for developing antimicrobial agents. Additionally, it has been studied for potential applications in cancer therapy due to its interaction with specific cellular pathways .

Several methods exist for synthesizing 4-sulfamoylbenzenesulfonyl chloride:

  • From 4-Aminobenzenesulfonamide: This method involves the reaction of 4-aminobenzenesulfonamide with thionyl chloride or phosphorus pentachloride, resulting in the formation of 4-sulfamoylbenzenesulfonyl chloride.
  • Direct Chlorination: Chlorination of 4-sulfamoylbenzenesulfonic acid using chlorinating agents can yield the desired chlorinated product.
  • Sulfonation of Aromatic Compounds: Starting from appropriate aromatic substrates, sulfonation followed by chlorination can produce this compound efficiently .

4-sulfamoylbenzenesulfonyl chloride has various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of sulfonamide antibiotics and other therapeutic agents.
  • Chemical Synthesis: Serves as a reagent for introducing sulfonamide groups into organic molecules.
  • Research: Employed in biochemical studies to investigate enzyme inhibition and other biological processes .

Interaction studies involving 4-sulfamoylbenzenesulfonyl chloride have focused on its biochemical interactions:

  • Enzyme Inhibition: Research indicates that this compound can inhibit enzymes involved in bacterial folate synthesis, which is critical for bacterial growth.
  • Drug Development: Investigations into its potential as an anticancer agent have revealed interactions with cellular pathways that regulate cell proliferation and apoptosis .

Several compounds share structural similarities with 4-sulfamoylbenzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-sulfamoylbenzenesulfonyl chlorideC₆H₅Cl₂NO₄S₂Contains a chlorine atom at position 3
4-(Morpholine-4-sulfony)benzenesulfonyl chlorideC₁₁H₁₃ClN₂O₄S₂Features a morpholine ring providing unique reactivity
4-(Piperidine-1-sulfonyl)benzenesulfonyl chlorideC₉H₁₁ClN₂O₄S₂Incorporates a piperidine ring affecting solubility
4-(Dimethylaminosulfonyl)benzenesulfonyl chlorideC₉H₁₁ClN₂O₄S₂Contains dimethylamine group enhancing biological activity

These compounds exhibit variations in their functional groups and structural characteristics, influencing their reactivity and biological activity. The unique combination of sulfonamide and sulfonyl chloride functionalities in 4-sulfamoylbenzenesulfonyl chloride distinguishes it from these similar compounds, making it particularly valuable in pharmaceutical applications .

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

4-sulfamoylbenzenesulfonyl Chloride

Dates

Modify: 2023-08-15
Bussiere et al. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex. Nature Chemical Biology, doi: 10.1038/s41589-019-0411-6, published online 9 December 2019

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